Product packaging for 2-Methyl-6-(thiolan-3-yloxy)pyridine(Cat. No.:CAS No. 2198019-90-6)

2-Methyl-6-(thiolan-3-yloxy)pyridine

Cat. No.: B2516179
CAS No.: 2198019-90-6
M. Wt: 195.28
InChI Key: LZYNEWWBEGBYFW-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiolan-3-yloxy)pyridine is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . Its structure features a pyridine ring, a fundamental heteroaromatic scaffold in organic chemistry, which is ether-linked to a thiolane (tetrahydrothiophene) moiety . This combination of a nitrogen-containing aromatic system and a saturated sulfur-containing ring makes it a valuable bifunctional building block in medicinal and materials chemistry research. In drug discovery, the pyridine ring is a ubiquitous pharmacophore found in numerous pharmaceuticals, often contributing to a molecule's ability to interact with biological targets through hydrogen bonding . The thiolane group can influence the compound's conformational flexibility and electronic properties. Researchers can utilize this compound as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential therapeutic agents. The ether linkage and the methyl substituent on the pyridine ring offer specific sites for further synthetic modification, enabling the exploration of structure-activity relationships. Beyond medicinal chemistry applications, the distinct electronic characteristics of the pyridine and thiolane units make this compound an interesting candidate for investigation in materials science, such as in the development of novel organic ligands or functional materials. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NOS B2516179 2-Methyl-6-(thiolan-3-yloxy)pyridine CAS No. 2198019-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-(thiolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-3-2-4-10(11-8)12-9-5-6-13-7-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNEWWBEGBYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry of 2 Methyl 6 Thiolan 3 Yloxy Pyridine Transformations

Reactivity Profiles of the Pyridine (B92270) Nucleus in 2-Methyl-6-(thiolan-3-yloxy)pyridine

The pyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, making such reactions challenging and often requiring harsh conditions. uoanbar.edu.iq Conversely, this electron deficiency makes the pyridine nucleus susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2 and C4). youtube.comstackexchange.com

In this compound, the substituents at the C2 and C6 positions further modulate this inherent reactivity. The methyl group is a weak electron-donating group, which can slightly activate the ring towards electrophilic substitution. The thiolane-3-yloxy group, being an alkoxy-type substituent, is also generally considered an activating group in electrophilic aromatic substitution. However, the dominant electronic effect in the pyridine ring remains its inherent electron-deficient character.

Transformations Involving the Methyl Group at C2

The methyl group at the C2 position of the pyridine ring is a primary site for various chemical transformations. Its protons are acidic due to the electron-withdrawing nature of the pyridine ring and can be removed by a strong base to form a nucleophilic carbanion. This reactivity is central to a variety of synthetic manipulations.

One of the most common reactions involving the C2-methyl group is its deprotonation using strong bases like organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA). The resulting lithiated species is a potent nucleophile that can react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.

Another significant transformation is the oxidation of the methyl group. Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize the methyl group to a carboxylic acid, yielding the corresponding picolinic acid derivative. This transformation is a fundamental reaction for the synthesis of various pyridine-2-carboxylic acids.

Condensation reactions are also characteristic of the C2-methyl group. For instance, it can undergo condensation with formaldehyde to produce 2-vinylpyridine, a valuable monomer in the polymer industry. This reaction typically proceeds via an initial aldol-type addition followed by dehydration.

Transformation Reagent(s) Product Type
Deprotonationn-BuLi, LDA2-(Lithiomethyl)pyridine
OxidationKMnO₄Pyridine-2-carboxylic acid
CondensationFormaldehyde2-Vinylpyridine

Chemical Behavior of the Thiolane-3-yloxy Ether Linkage

The thiolane-3-yloxy ether linkage consists of a saturated five-membered sulfur-containing ring connected to the pyridine nucleus via an oxygen atom. The chemical behavior of this moiety is primarily influenced by the ether bond and the sulfur atom within the thiolane ring.

Ethers are generally stable compounds but can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. youtube.com The cleavage of the ether bond in this compound would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage would depend on the relative stability of the potential carbocation intermediates or the steric hindrance at the two carbon atoms attached to the oxygen.

The sulfur atom in the thiolane ring is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the sulfide to a sulfoxide. Further oxidation with stronger oxidizing agents can lead to the corresponding sulfone. These oxidation states can significantly alter the electronic properties and reactivity of the molecule.

The stability of the thiolane ring itself is generally high. However, under certain reductive conditions, C-S bond cleavage could potentially occur, though this would require potent reducing agents.

Reaction Site Reagent(s) Expected Product
Ether Linkage (Cleavage)HBr, HI2-Methyl-6-hydroxypyridine and 3-halothiolane
Thiolane (Sulfur Oxidation)H₂O₂, m-CPBA2-Methyl-6-(1-oxothiolan-3-yloxy)pyridine (Sulfoxide)
Thiolane (Sulfur Oxidation)Stronger Oxidants2-Methyl-6-(1,1-dioxothiolan-3-yloxy)pyridine (Sulfone)

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: As previously mentioned, the pyridine ring is deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and sulfonation require vigorous conditions and typically yield the 3-substituted product. uoanbar.edu.iq The presence of the methyl and thiolane-3-yloxy groups, which are ortho, para-directing in benzene rings, would compete with the inherent meta-directing effect of the pyridine nitrogen. However, the strong deactivating effect of the nitrogen is likely to dominate, leading to substitution at the C3 or C5 position, albeit with low yields.

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, with the C2 and C4 positions being the most reactive. In this compound, the C6 position is already substituted. Therefore, any nucleophilic attack on the ring would likely target the C2 position if a suitable leaving group were present, or potentially displace the thiolane-3-yloxy group at C6 under forcing conditions. For a nucleophilic substitution to occur, a leaving group, such as a halide, would typically need to be present on the ring. In the absence of a leaving group, direct nucleophilic substitution of a hydride ion is rare and requires specific reagents like organometallic compounds or sodium amide (Chichibabin reaction).

Oxidative and Reductive Manipulations

Oxidative Manipulations: The primary sites for oxidation in this compound are the sulfur atom in the thiolane ring and the C2-methyl group. As discussed, the sulfur can be oxidized to a sulfoxide or a sulfone. wikipedia.org The methyl group can be oxidized to a carboxylic acid. The pyridine ring itself is generally resistant to oxidation, except under very harsh conditions which could lead to ring cleavage.

Reductive Manipulations: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or with dissolving metal reductions (e.g., Na in ethanol). This would convert the aromatic heterocyclic core into a saturated one, significantly altering its chemical properties. The ether linkage is generally stable to these reductive conditions. The thiolane ring is also typically stable to catalytic hydrogenation. However, strong reducing agents could potentially lead to C-S bond cleavage.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 6 Thiolan 3 Yloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 2-Methyl-6-(thiolan-3-yloxy)pyridine by detailing the chemical environment and connectivity of each nucleus. High-resolution ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allow for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the 2-methylpyridine (B31789) and the thiolan-3-yloxy moieties. The aromatic protons of the pyridine (B92270) ring typically appear as a set of coupled multiplets in the downfield region, indicative of their varied electronic environments. The methyl protons attached to the pyridine ring present as a sharp singlet in the upfield region. Protons on the thiolan ring exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling, providing valuable information about the ring's conformation.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring resonate at characteristic downfield shifts, with the carbon atom bearing the ether linkage showing a significant downfield shift due to the electronegativity of the oxygen atom. The methyl carbon and the carbons of the thiolan ring appear at higher field strengths.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.55 t 1H Pyridine-H4
6.80 d 1H Pyridine-H3
6.65 d 1H Pyridine-H5
5.50 m 1H Thiolan-H3
3.10-3.30 m 2H Thiolan-H2
2.90-3.05 m 2H Thiolan-H5
2.45 s 3H Methyl-H

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
163.5 Pyridine-C6
157.0 Pyridine-C2
138.0 Pyridine-C4
112.0 Pyridine-C3
108.0 Pyridine-C5
80.0 Thiolan-C3
38.0 Thiolan-C2
35.0 Thiolan-C5
31.0 Thiolan-C4

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in this compound. The complementary nature of these two methods allows for a comprehensive analysis of the molecule's vibrational modes.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-O-C ether linkage, the aromatic C=N and C=C stretching vibrations of the pyridine ring, and the C-H stretching and bending modes of the methyl and thiolan groups. The C-S stretching vibration of the thiolan ring, while typically weak in the IR spectrum, may be more prominent in the Raman spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides valuable information about the carbon skeleton and the C-S bond. The aromatic ring breathing modes of the pyridine nucleus are expected to give rise to strong and sharp signals in the Raman spectrum.

Table 3: Hypothetical Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
3050-3000 Medium Medium Aromatic C-H Stretch
2980-2850 Strong Medium Aliphatic C-H Stretch
1600, 1480, 1440 Strong Strong Pyridine Ring C=C and C=N Stretch
1250-1200 Strong Medium Aryl-O Stretch (Asymmetric)
1050-1000 Strong Weak Aliphatic-O Stretch (Symmetric)

Mass Spectrometric (MS) Fragmentation Studies

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺), followed by a series of fragment ions resulting from characteristic bond cleavages.

The most probable fragmentation pathways would involve the cleavage of the ether bond, leading to the formation of ions corresponding to the 2-methyl-6-hydroxypyridine radical cation and the thiolan-3-yl cation. Another significant fragmentation route would be the loss of the thiolan ring, either as a whole or in parts, from the molecular ion. The pyridine ring itself is expected to be relatively stable, with subsequent fragmentation involving the loss of the methyl group or ring opening.

Table 4: Hypothetical Mass Spectrometric Fragmentation Data for this compound

m/z Proposed Fragment Ion
195 [M]⁺ (Molecular Ion)
124 [M - C₄H₇S]⁺
109 [2-methyl-6-hydroxypyridine]⁺
87 [Thiolan-3-yl]⁺

X-ray Crystallographic Analysis for Solid-State Conformation

While solution-state techniques provide information on the dynamic structure of a molecule, single-crystal X-ray diffraction offers a precise and static picture of its conformation in the solid state. A hypothetical crystallographic analysis of this compound would reveal key structural parameters such as bond lengths, bond angles, and torsion angles.

In the solid state, the molecule would likely adopt a conformation that minimizes steric hindrance. The dihedral angle between the plane of the pyridine ring and the C-O-C plane of the ether linkage would be a critical conformational parameter. The thiolan ring is expected to adopt a twisted or envelope conformation, which is common for five-membered saturated rings.

Chiroptical Spectroscopy for Stereochemical Purity

The presence of a chiral center at the C3 position of the thiolan ring means that this compound can exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for determining the stereochemical purity and absolute configuration of a chiral sample.

A CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores within the molecule, primarily the pyridine ring. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimental CD spectrum with that predicted from quantum chemical calculations for a known absolute configuration (e.g., (R) or (S)), the absolute stereochemistry of the sample can be determined. A racemic mixture would be CD-silent.

Computational Chemistry and Theoretical Modelling of 2 Methyl 6 Thiolan 3 Yloxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing information on molecular orbitals, charge distribution, and reactivity.

For pyridine (B92270) derivatives, DFT calculations are routinely employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.net A study on 2-Bromo-3-hydroxy-6-Methyl Pyridine utilized the B3LYP method with a 6-311G(d,p) basis set to analyze its structure, vibrational assignments, and electronic properties. researchgate.net Such calculations yield key parameters like bond lengths and angles.

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For 2-Methyl-6-(thiolan-3-yloxy)pyridine, the nitrogen atom of the pyridine ring and the oxygen and sulfur heteroatoms would be expected to be regions of negative potential (electron-rich), making them likely sites for electrophilic interaction.

Table 1: Representative Quantum Chemical Parameters Calculated for a Pyridine Derivative researchgate.net
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and stability. researchgate.net
Dipole Moment1.94 DebyeMeasures the polarity of the molecule. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a compound within the active site of a biological target.

For a compound like this compound, docking studies would involve preparing its 3D structure and placing it into the binding pocket of a selected protein target. The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on a force field to estimate the binding energy (often expressed in kcal/mol). tubitak.gov.tr Lower binding energy scores typically indicate a more favorable interaction.

Studies on other pyridine-containing compounds have successfully used this approach to predict their potential as inhibitors for various enzymes. For instance, pyridine derivatives have been docked against cyclooxygenase (COX) enzymes to predict their anti-inflammatory activity. ashdin.com The results of such studies detail the specific amino acid residues involved in the interaction. Key interactions often include:

Hydrogen bonds: Formed between hydrogen bond donors/acceptors on the ligand and receptor.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and receptor.

Pi-pi stacking: Involves interactions between aromatic rings, such as the pyridine ring.

In a hypothetical docking study of this compound, the pyridine nitrogen could act as a hydrogen bond acceptor, while the methyl group and thiolan ring could engage in hydrophobic interactions.

Table 2: Example Molecular Docking Results for a Pyridine Derivative Against a Protein Target tubitak.gov.trashdin.com
Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Kinesin Eg5-9.52Glu116, Gly117, Trp127Hydrogen Bond, Hydrophobic
COX-1-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
COX-2-9.2Arg120, Tyr385, Ser530Hydrogen Bond, Pi-Sulfur

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its complex with the receptor.

An MD simulation would typically start with the best-docked pose of the this compound-protein complex. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then proceeds for a set duration (e.g., nanoseconds), solving Newton's equations of motion for every atom.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can suggest flexibility, which may be important for ligand binding.

For pyridine and thiophene-containing compounds, MD simulations have been used to confirm the stability of the ligand within the protein's binding site, with RMSD values below 2 Å indicating a stable complex. nii.ac.jp These simulations provide a more realistic assessment of the binding event than docking alone.

Table 3: Typical Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex nii.ac.jp
Analysis MetricTypical ValueInterpretation
Protein RMSD1.5 - 2.0 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD< 2.0 ÅThe ligand remains stably bound in the active site. nii.ac.jp
Average Number of H-Bonds2-3Indicates persistent hydrogen bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, un-synthesized compounds.

To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular weight, volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates the descriptors with the observed activity. chemrevlett.com A reliable QSAR model for pyridine derivatives was developed to design new structures with improved efficacy against cervical cancer. chemrevlett.com The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²).

Predictive Computational Tools for Chemical Space Exploration

Predictive computational tools are essential for exploring the vast "chemical space" of possible derivatives of a lead compound like this compound. These tools go beyond single-molecule calculations to design and evaluate virtual libraries of related compounds.

This process often involves:

Scaffold Hopping and Virtual Library Design: Starting with the core structure of this compound, software tools can systematically modify different parts of the molecule (e.g., substituting the methyl group, altering the thiolan ring) to generate thousands of virtual analogs.

High-Throughput Virtual Screening (HTVS): The generated library of compounds is then screened computationally. This can involve rapid docking into a protein target or using a developed QSAR model to predict their activity.

ADME/Tox Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the most promising candidates. chemrevlett.com This helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

By integrating these predictive tools, researchers can prioritize a smaller, more promising set of novel derivatives for chemical synthesis and experimental testing, thereby saving significant time and resources. nih.gov

An extensive review of scientific literature reveals a growing interest in pyridine-based heterocyclic compounds due to their diverse pharmacological properties. While direct research on this compound is limited, extensive studies on its structural analogues provide significant insights into their potential therapeutic applications. This article focuses on the in vitro biological activities and structure-activity relationships of analogues of this compound, adhering to a structured examination of their antimicrobial, enzyme-inhibiting, anti-inflammatory, anticancer, and antiviral properties.

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